molecular formula C14H18O4 B113630 Dipropyl phthalate CAS No. 131-16-8

Dipropyl phthalate

Cat. No. B113630
CAS RN: 131-16-8
M. Wt: 250.29 g/mol
InChI Key: MQHNKCZKNAJROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl phthalate (DPP) is a phthalate ester, which is a class of chemicals commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like DPP are also found in a variety of consumer products and have been the subject of environmental and health-related studies due to their widespread use and potential effects on human health .

Synthesis Analysis

Scientific Research Applications

1. Environmental Monitoring and Analysis

Dipropyl phthalate (DPP) is frequently studied in environmental monitoring and analysis. For instance, a study by Yilmaz (2019) optimized a method for solid-phase extraction and quantification of phthalates, including DPP, in pharmaceutical preparations, indicating its presence in intravenous solutions and its potential as an environmental contaminant (Yilmaz, 2019). Similarly, Anne and Paulauskiene (2021) assessed sewage and sludge contamination by phthalates, including DPP, highlighting the environmental impact of such contaminants (Anne & Paulauskiene, 2021).

2. Endocrine Disruption and Health Implications

Several studies have explored the endocrine-disrupting potential of DPP. Zhao et al. (2010) investigated the inhibition of 11beta-hydroxysteroid dehydrogenase 2 activities by phthalates, including DPP, indicating possible disruptions in glucocorticoid homeostasis (Zhao et al., 2010). Parveen et al. (2008) used gene expression profiling to evaluate the estrogenic activity of phthalates, including DPP, further supporting the notion of DPP as an endocrine disruptor (Parveen et al., 2008).

3. Toxicity and Biological Effects

Research on the toxicity of DPP includes its impact on biological systems. A study by Sung et al. (2003) examined the effects and toxicity of phthalate esters, including DPP, on the hemocytes of the giant freshwater prawn, revealing how DPP can affect defense mechanisms in aquatic organisms (Sung et al., 2003). Furthermore, Wang et al. (2021) explored how certain bacteria can assist in resisting cadmium pressure to preserve DPP biodegradation, demonstrating the bioremediation potential of microorganisms against DPP contamination (Wang et al., 2021).

4. Contamination in Consumer Products

Phthalates, including DPP, are also studied for their presence in consumer products. Shen et al. (2007) developed methods for determining phthalates in cosmetics, which can be applied for monitoring DPP levels in such products (Shen et al., 2007).

Safety And Hazards

Dipropyl phthalate is moderately toxic by the intraperitoneal route. It has experimental reproductive effects and is an irritant . It is combustible when exposed to heat and flame. When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Biodegradation of phthalates using microorganisms could play a significant role in the future . This approach is more efficient and sustainable than physical and chemical technologies .

properties

IUPAC Name

dipropyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNKCZKNAJROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Record name DI-N-PROPYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031133
Record name Di-n-propylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name DI-N-PROPYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Di-n-propylphthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13229
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

579 to 581 °F at 760 mmHg (NTP, 1992)
Record name DI-N-PROPYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.071 at 77 °F (NTP, 1992) - Denser than water; will sink
Record name DI-N-PROPYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.000132 [mmHg]
Record name Di-n-propylphthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13229
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dipropyl phthalate

CAS RN

131-16-8
Record name DI-N-PROPYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dipropyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-propylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropyl phthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-n-propylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-N-PROPYLPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USP5Y77SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipropyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dipropyl phthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dipropyl phthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dipropyl phthalate
Reactant of Route 5
Dipropyl phthalate
Reactant of Route 6
Reactant of Route 6
Dipropyl phthalate

Citations

For This Compound
1,070
Citations
X Wang, S Shen, H Wu, H Wang, L Wang, Z Lu - Microorganisms, 2021 - mdpi.com
Dipropyl phthalate (DPrP) coexists with cadmium as cocontaminants in environmental media. A coculture system including the DPrP-degrading bacterium Glutamicibacter nicotianae …
Number of citations: 14 www.mdpi.com
YH Kim, J Min, KD Bae, MB Gu, J Lee - Archives of microbiology, 2005 - Springer
The efficiency of two lypolytic enzymes (fungal cutinase, yeast esterase) in the degradation of dipropyl phthalate (DPrP) was investigated. The DPrP-degradation rate of fungal cutinase …
Number of citations: 39 link.springer.com
M Zhang, Y Hu, S Liu, Y Cong, B Liu, L Wang - Food Analytical Methods, 2012 - Springer
… direct competitive chemiluminescent enzyme-linked immunosorbent assay (CL-ELISA) based on polyclonal antibodies with enhanced chemiluminescent detection of dipropyl phthalate (…
Number of citations: 22 link.springer.com
HH Sung, YH Lin, CY Hsiao - Fish & Shellfish Immunology, 2011 - Elsevier
This study set out to understand the sublethal effect of xenobiotic phthalate esters (PAEs) on the relationship between the susceptibility of shrimp to bacterial infection and the immune …
Number of citations: 19 www.sciencedirect.com
M Zhang, Y Hu, S Liu, Y Cong, B Liu… - Food and agricultural …, 2013 - Taylor & Francis
A highly sensitive and specific direct competitive enzyme-linked immunosorbent assay has been developed for the detection of dipropyl phthalate (DPrP) based on antibody-coating …
Number of citations: 13 www.tandfonline.com
C Liu, Y Guo, Y Liu, X Sun, Y Li - 2018 - pdf.hanspub.org
… infra-red spectrum of dipropyl phthalate mainly lies in four different … of dipropyl phthalate, the intensity of the spectral line, number and the type of molecular vibration of dipropyl phthalate …
Number of citations: 0 pdf.hanspub.org
BS He, JW Li - Rare Metals, 2021 - Springer
… And its application in electrochemical immunosensors for the detection of dipropyl phthalate (DPrP) was studied. The obtained material was characterized by the Fourier transform …
Number of citations: 7 link.springer.com
YC Tsai, HH Sung - International Journal of Ecology, 2013 - pdf.hanspub.org
以短暂暴露于邻苯二甲酸二丙酯(Dipropyl Phthalate)之淡水多齿新米虾(Neocaridina … 本研究室曾将米虾浸泡于邻苯二甲酸 二丙酯(Dipropyl phthalate;DPrP)后,侦测六种不同的 生殖及免疫…
Number of citations: 1 pdf.hanspub.org
BV Chang, CM Yang, CH Cheng, SY Yuan - Chemosphere, 2004 - Elsevier
… The eight PAEs were DEP, dipropyl phthalate (DPrP), DBP, diphenyl phthalate (DPP), dicyclohexyl phthalate (DCP), dihexyl phthalate (DHP), BBP and DEHP. In the present study, two …
Number of citations: 275 www.sciencedirect.com
SY Yuan, C Liu, CS Liao, BV Chang - Chemosphere, 2002 - Elsevier
… The tested PAEs were diethyl phthalate (DEP), dipropyl phthalate (DPP), di-n-butyl phthalate (DBP), diphenyl phthalate (DPhP), benzylbutyl phthalate (BBP), dihexyl phthalate (DHP), …
Number of citations: 459 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.